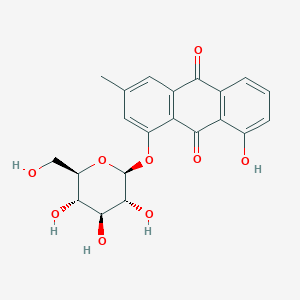

Chrysophanein

Description

This compound has been reported in Rheum palmatum, Cassia fistula, and Picramnia latifolia with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-8-5-10-15(18(26)14-9(16(10)24)3-2-4-11(14)23)12(6-8)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPDYSSHOSPOKH-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317562 | |

| Record name | Chrysophanein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4839-60-5 | |

| Record name | Chrysophanein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4839-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysophanein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chrysophanein: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophanein, a naturally occurring anthraquinone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As the 8-O-β-D-glucopyranoside of chrysophanol, its distribution is primarily concentrated in plant species of the Rheum (rhubarb) and Cassia genera. This technical guide provides an in-depth overview of the known natural sources and distribution of this compound, alongside detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the biosynthetic pathway of its aglycone, chrysophanol, and explores the key signaling pathways—notably mTOR and NF-κB—that are modulated by chrysophanol, offering insights into its mechanism of action. All quantitative data are presented in structured tables for comparative analysis, and critical biological and experimental processes are visualized using Graphviz diagrams.

Natural Sources and Distribution of this compound

This compound is found in various parts of several plant species, predominantly within the Polygonaceae and Fabaceae families. The primary genera known to contain this compound are Rheum and Cassia. While quantitative data for this compound as a glycoside is limited in the literature, the distribution and concentration of its aglycone, chrysophanol, are more extensively documented and can serve as an indicator of this compound presence.

Distribution in Rheum Species

Commonly known as rhubarb, the roots and rhizomes of Rheum species are well-documented sources of anthraquinones, including this compound. It has been identified as a minor component in the roots of Rheum palmatum[1][2]. The major anthraquinones present in rhubarb are rhein, emodin, aloe-emodin, chrysophanol, and physcion[3].

Distribution in Cassia Species

Various parts of plants belonging to the Cassia genus are known to contain this compound and other anthraquinones[4][5]. The seeds of Cassia fistula, also known as the golden shower tree, have been specifically identified as a source of this compound. The leaves and pods of Cassia species are also reported to contain a variety of anthraquinone glycosides[4].

Table 1: Quantitative Distribution of Chrysophanol (Aglycone of this compound) in Various Plant Species

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Rheum Palmatum L. | Root | Chrysophanol | 0.38 mg/g | [6] |

| Cassia species (general) | - | Chrysophanol | - | [4][5] |

Note: Data for this compound as a glycoside is sparse. The concentration of its aglycone, chrysophanol, is provided as a proxy for its presence.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound and its aglycone from plant materials, based on established protocols for anthraquinones.

Extraction and Isolation of this compound

The following protocol is a composite method based on techniques described for the extraction of anthraquinones from Rheum and Cassia species[6][7][8][9][10][11].

Objective: To extract and isolate this compound from dried plant material (e.g., Rheum palmatum roots or Cassia fistula pods).

Materials:

-

Dried and powdered plant material

-

Methanol (95%)

-

n-Hexane

-

Ethyl acetate

-

Chloroform

-

Silica gel (60-120 mesh) for column chromatography

-

Rotary evaporator

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing solvent for TLC (e.g., n-hexane:ethyl acetate, 45:5 v/v)

-

UV lamp for visualization

Procedure:

-

Extraction:

-

Fractionation:

-

Suspend the crude extract in a mixture of water and methanol (3:2).

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and remaining aqueous methanol).

-

-

Isolation by Column Chromatography:

-

Prepare a slurry of silica gel (30 g) in n-hexane and pack it into a chromatography column.

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compound of interest (visualized under UV light) and concentrate them.

-

-

Purification by Preparative HPLC (optional, for high purity):

-

Further purify the enriched this compound fraction using preparative High-Performance Liquid Chromatography (P-HPLC) on a C18 column.

-

Use a gradient elution of methanol and 1% acetic acid at a flow rate of 10 mL/min[6].

-

Collect the peak corresponding to this compound and confirm its purity using analytical HPLC and spectroscopic methods (NMR, LC-MS).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods developed for the quantification of anthraquinones in plant extracts.

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector.

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

-

Sample Preparation:

-

Accurately weigh the dried plant extract.

-

Dissolve the extract in methanol and sonicate for 30 minutes.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Biosynthesis and Biological Activity

Biosynthesis of this compound

This compound is synthesized in plants from its aglycone, chrysophanol. The biosynthesis of chrysophanol proceeds via the polyketide pathway. The final step in the formation of this compound is the glycosylation of chrysophanol, a reaction catalyzed by a UDP-glycosyltransferase (UGT).

References

- 1. CN101698638A - Method for extracting highly purified chrysophanic acid from roots and stems of rhubarb - Google Patents [patents.google.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijres.org [ijres.org]

- 6. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Ultrasonic-Assisted Extraction and Purification of Rhein from Cassia fistula Pod Pulp [mdpi.com]

- 8. informaticsjournals.co.in [informaticsjournals.co.in]

- 9. researchgate.net [researchgate.net]

- 10. Isolation, characterization and pharmacological potentials of methanol extract of Cassia fistula leaves: Evidenced from mice model along with molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to the Chrysophanein Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophanein, the 8-O-β-D-glucoside of chrysophanol, is a naturally occurring anthraquinone glycoside found in several medicinal plants, notably within the Rheum (rhubarb) and Cassia (senna) genera. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including laxative, anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biosynthetic pathway of this compound is critical for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in plants. It details the enzymatic steps from primary metabolites to the final glycosylated product, discusses the key enzymes involved, summarizes the regulatory mechanisms, presents available quantitative data, and outlines established experimental protocols for its study. The pathway proceeds via the polyketide route, with an octaketide synthase (OKS) being the key enzyme, followed by tailoring reactions and a final glycosylation step catalyzed by a UDP-glycosyltransferase (UGT). While the general pathway is understood, this guide also highlights significant knowledge gaps, particularly in the functional characterization of specific genes and the elucidation of detailed regulatory networks, offering a roadmap for future research in this area.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through the formation of a polyketide backbone, which is then cyclized, aromatized, and finally glycosylated. The core of this compound is the anthraquinone chrysophanol, which is synthesized via the polyketide pathway.[1][2] In plants, this pathway can be supplemented by intermediates from the shikimate pathway.[1][2]

The pathway can be divided into two major stages:

-

Formation of the Chrysophanol Aglycone: This stage involves the synthesis of the anthraquinone scaffold from acetyl-CoA and malonyl-CoA.

-

Glycosylation: The final step where a glucose moiety is attached to the chrysophanol backbone to form this compound.

The key steps are as follows:

-

Initiation: The pathway begins with one molecule of acetyl-CoA as a starter unit.

-

Elongation: The starter unit is sequentially condensed with seven molecules of malonyl-CoA. This series of decarboxylative condensations is catalyzed by a Type III polyketide synthase (PKS), specifically an octaketide synthase (OKS) .[3][4]

-

Polyketide Folding and Cyclization: The resulting linear octaketide intermediate is highly unstable and must be properly folded and cyclized to form the characteristic three-ring anthraquinone structure. In plants, this is believed to follow the "F" folding pattern.[1][5] This process involves a series of intramolecular aldol condensations.

-

Aromatization: The cyclized intermediate undergoes dehydration and tautomerization reactions to yield an aromatic product, likely emodin anthrone or a similar intermediate.

-

Tailoring Reactions: The anthrone intermediate may undergo further enzymatic modifications, such as dehydroxylation, to form chrysophanol anthrone, which is then oxidized to yield chrysophanol .[1]

-

Glycosylation: In the final step, chrysophanol is glycosylated at the C-8 hydroxyl group by a UDP-glycosyltransferase (UGT) , using UDP-glucose as the sugar donor to produce This compound (Chrysophanol 8-O-glucoside).[6]

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound relies on several classes of enzymes. While specific enzymes have not been fully characterized for this exact pathway in most species, homologous enzymes from related pathways provide a strong basis for their predicted functions.

Type III Polyketide Synthase (PKS) / Octaketide Synthase (OKS)

The central enzyme in the formation of the chrysophanol backbone is a Type III PKS.[4] These are relatively small homodimeric enzymes that iteratively catalyze the condensation of malonyl-CoA units with a starter molecule. For chrysophanol, the specific enzyme is an octaketide synthase (OKS), which performs seven condensation reactions.[3]

A cDNA encoding an OKS from Polygonum cuspidatum (PcOKS) has been isolated.[3][7] While recombinant PcOKS produced a mixture of shunt products in vitro, its expression in Arabidopsis thaliana led to the production of emodin, a closely related anthraquinone, demonstrating its role as the key enzyme in plant anthranoid biosynthesis.[3][7][8] Transcriptome analyses of Rheum species have also identified several candidate Type III PKS genes whose expression levels correlate with anthraquinone content, suggesting they are strong candidates for the chrysophanol-producing OKS.[9][10]

Tailoring Enzymes

After the polyketide backbone is formed and cyclized by OKS, a series of tailoring enzymes are required to modify the structure into the final chrysophanol aglycone. These may include:

-

Aromatases/Cyclases: While often considered part of the PKS reaction, separate enzymes may assist in the proper folding and aromatization of the polyketide chain.

-

Dehydrolases/Reductases: The conversion of emodin (which has an additional hydroxyl group) to chrysophanol requires a dehydroxylation step. This likely proceeds via reduction of the anthraquinone to an anthrone, followed by dehydration and re-oxidation.

-

Oxidases: The final conversion of chrysophanol anthrone to chrysophanol requires an oxidation step, which could be catalyzed by a monooxygenase or oxidase.

UDP-Glycosyltransferases (UGTs)

The final step, converting the lipophilic chrysophanol into the more stable and soluble this compound, is catalyzed by a UGT.[11] UGTs belong to a large and diverse gene family in plants, making the identification of the specific enzyme challenging.[12][13] They utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide array of secondary metabolites.[11]

Transcriptome studies in tea (Camellia sinensis) and Rheum species have identified numerous UGT genes.[13][14] Co-expression analysis, correlating the expression of UGT genes with the accumulation of anthraquinones, has pointed to several candidate UGTs potentially involved in this compound synthesis.[14] For instance, studies in Rubus chingii have successfully identified a UGT capable of glycosylating flavonoids, demonstrating a viable strategy for identifying the chrysophanol-specific UGT.[15] Functional characterization through heterologous expression and in vitro enzyme assays is required to confirm the precise UGT responsible for this compound production.[13]

Regulation of Biosynthesis

The production of this compound, like most plant secondary metabolites, is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of biosynthetic genes, particularly the core PKS and subsequent UGTs, is controlled by transcription factors (TFs). Several TF families, including MYB , bHLH , and WRKY , are known to regulate secondary metabolic pathways.[14][16][17]

-

MYB Transcription Factors: In Rheum species, a comprehensive genomic analysis identified numerous MYB genes. Co-expression analysis revealed a strong correlation between the expression of specific MYB TFs and the accumulation of anthraquinones, suggesting they are key regulators of the pathway.[14] These TFs likely bind to specific cis-regulatory elements in the promoters of the OKS and UGT genes to activate their transcription.

Hormonal and Environmental Elicitation

The biosynthesis of anthraquinones can be induced by signaling molecules known as elicitors, which are often part of the plant's defense response.

-

Jasmonates (JA): Jasmonic acid and its methyl ester (MeJA) are potent inducers of secondary metabolism.[18] The JA signaling pathway involves the degradation of JAZ repressor proteins, which liberates TFs like MYC2 (a bHLH protein) to activate the expression of defense-related genes, including those for secondary metabolite biosynthesis.[18]

-

Salicylic Acid (SA): In adventitious root cultures of Aloe vera, treatment with salicylic acid significantly increased the content of chrysophanol by 5 to 13 times compared to untreated controls.[1]

This regulatory network allows the plant to produce this compound when and where it is needed, for example, as a defense against pathogens or herbivores.

References

- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. Hepatoprotective Potency of Chrysophanol 8-O-Glucoside from Rheum palmatum L. against Hepatic Fibrosis via Regulation of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tissue-specific transcriptome for Rheum tanguticum reveals candidate genes related to the anthraquinones biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative transcriptome analysis and HPLC reveal candidate genes associated with synthesis of bioactive constituents in Rheum palmatum complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu | MDPI [mdpi.com]

- 12. Frontiers | Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions [frontiersin.org]

- 13. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Genome-wide analysis of MYB transcription factors in four Rheum L. plants provides new insights into the synthesis of Anthraquinones [frontiersin.org]

- 15. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in <i>Rubus chingii</i> Hu [agris.fao.org]

- 16. Frontiers | Targeting transcription factors for therapeutic benefit in rheumatoid arthritis [frontiersin.org]

- 17. Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of gene expression by jasmonate hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysophanein: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of chrysophanein. Due to the limited direct experimental data for this compound, this document also includes information on its aglycone, chrysophanol, and related anthraquinone glycosides to provide a predictive framework for its physicochemical properties. This guide is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound, a glycoside of chrysophanol, is a naturally occurring anthraquinone found in various plants. It belongs to a class of compounds known for their diverse biological activities, which has led to growing interest in its potential therapeutic applications. A thorough understanding of its solubility and stability is critical for the development of viable drug delivery systems and formulations.

Solubility of this compound

The solubility of a compound is a crucial parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Currently, there is limited published quantitative data on the solubility of this compound in a wide range of solvents. The following tables summarize the available information for both this compound and its aglycone, chrysophanol, to provide a comprehensive solubility profile.

Table 1: Quantitative Solubility Data for this compound and Chrysophanol

| Compound | Solvent | Solubility | Method |

| This compound | Water | 1.85 g/L | Predicted[1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Experimental (ultrasonic assistance required) | |

| Chrysophanol | Water | < 1 g/L (slightly soluble) | Experimental[2][3] |

| Chloroform | 10 g/L (1%) | Experimental[2][3] | |

| Ethanol | < 1 mg/mL (sparingly soluble)[4] | Experimental | |

| Dimethyl Sulfoxide (DMSO) | 1.64 mg/mL | Experimental (sonication recommended)[4] |

Table 2: Qualitative Solubility of Chrysophanol

| Solvent | Solubility |

| Benzene | Soluble (can be crystallized from)[2][3] |

| Methanol | Soluble (mono-acetate can be crystallized from)[2][3] |

| Acetone | Soluble (mono-acetate can be crystallized from)[2][3] |

Based on its glycosidic structure, this compound is expected to be more water-soluble than its aglycone, chrysophanol. The presence of the sugar moiety increases polarity and the potential for hydrogen bonding with aqueous media. Conversely, it is likely to have lower solubility in non-polar organic solvents compared to chrysophanol.

Stability of this compound

The stability of a pharmaceutical compound under various environmental conditions is a critical factor for its successful development, manufacturing, and storage. While direct experimental stability data for this compound is scarce, the stability of related anthraquinone glycosides and phenolic compounds can provide valuable insights.

Table 3: Predicted Stability of this compound Based on Analogous Compounds

| Condition | Expected Stability Profile | Rationale (Based on Anthraquinone Glycosides and Phenolic Compounds) |

| Thermal Stability | Likely susceptible to degradation at elevated temperatures. | Anthocyanins and other glycosides can undergo hydrolysis and degradation at high temperatures. The aglycone, chrysophanol, is described as stable, suggesting the glycosidic bond is the primary point of thermal instability.[2][3][5] |

| pH Stability | More stable in acidic to neutral pH (around pH 3-6). Unstable in alkaline conditions. | Phenolic compounds and glycosides can be unstable at high pH.[6][7] Alkaline conditions can lead to the hydrolysis of the glycosidic linkage and degradation of the anthraquinone structure.[7] |

| Photostability | Potentially susceptible to degradation upon exposure to light. | Many anthraquinones and phenolic compounds are known to be light-sensitive. Photostability testing is recommended for related compounds. |

Experimental Protocols

The following sections detail standardized experimental protocols that can be adapted for the determination of this compound's solubility and stability.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone, chloroform) in a sealed, clear container.

-

Equilibration: Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its potential degradation products. The following method, adapted from the analysis of chrysophanol and other anthraquinones, can serve as a starting point.[8][9][10][11]

Table 4: Recommended HPLC-UV Method Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[9][11] |

| Mobile Phase | Gradient elution with a mixture of: A) 0.5% formic acid in water B) Acetonitrile C) Methanol[8][9] |

| Flow Rate | 1.0 mL/min[8][9] |

| Detection Wavelength | 279 nm (based on chrysophanol)[8][9] |

| Column Temperature | 25°C[9] |

| Injection Volume | 20 µL[11] |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for stability studies. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Stability Testing Protocol

A comprehensive stability study should evaluate the impact of temperature, humidity, pH, and light on this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various buffers (e.g., pH 3, 5, 7, 9) and as a solid powder.

-

Storage Conditions:

-

Temperature/Humidity: Store samples at various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

pH: Store buffered solutions at different temperatures.

-

Photostability: Expose samples to a controlled light source.

-

-

Time Points: Analyze samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: At each time point, analyze the samples for the remaining concentration of this compound and the formation of any degradation products using the validated HPLC method.

-

Data Analysis: Determine the degradation kinetics and predict the shelf-life of this compound under different conditions.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Testing.

Conclusion

While specific experimental data for this compound remains limited, this guide provides a robust framework for its characterization based on available information and established scientific principles for related compounds. The provided experimental protocols offer a clear path for generating the necessary solubility and stability data to support the development of this compound as a potential therapeutic agent. Further research to generate specific quantitative data for this compound is highly recommended to build upon the predictive information presented herein.

References

- 1. Showing Compound this compound (FDB018602) - FooDB [foodb.ca]

- 2. Chrysophanic acid | 481-74-3 [amp.chemicalbook.com]

- 3. Chrysophanic acid | 481-74-3 [chemicalbook.com]

- 4. Chrysophanol | EGFR | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH as a Key Factor for the Quality Assurance of the Preparation of Gastrodiae Rhizoma Formula Granules [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

The Biological Activity of Chrysophanein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophanein, a glycoside of chrysophanol, is a naturally occurring anthraquinone found in a variety of medicinal plants, most notably in the Rheum (rhubarb) and Cassia genera. Traditionally used in herbal medicine, recent scientific investigation has unveiled a broad spectrum of biological activities, positioning this compound and its aglycone, chrysophanol, as promising candidates for therapeutic development. This document provides a comprehensive overview of the biological activities of this compound, detailing the experimental protocols used to elucidate these functions and the signaling pathways through which it exerts its effects. All quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound and its aglycone, chrysophanol.

Table 1: Anti-diabetic and Cytotoxic Activities

| Compound | Activity | Assay System | Key Findings | Reference |

| This compound (Chrysophanol-8-O-β-D-glucopyranoside) | Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | IC₅₀: 18.34 ± 0.29 µM | [1] |

| Chrysophanol | Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | IC₅₀: 79.86 ± 0.12 µM | [1] |

| This compound | Glucose Transport | Differentiated L6 Rat Myotubes | ED₅₀: 59.38 ± 0.66 µM | [1] |

| Chrysophanol | Glucose Transport | Differentiated L6 Rat Myotubes | ED₅₀: 79.69 ± 0.03 µM | [1] |

| This compound | Cytotoxicity | L-02 Hepatocytes | Strong hepatotoxicity observed | [2] |

Table 2: Antiplatelet and Anticoagulant Activities

| Treatment | Parameter | Assay | Result |

| This compound | Platelet Aggregation (Collagen-induced) | Platelet Aggregometry | Potent inhibitory effect |

| This compound | Platelet Aggregation (Thrombin-induced) | Platelet Aggregometry | Potent inhibitory effect |

| This compound-treated mice | Bleeding Time | In vivo assay | Significantly prolonged |

| This compound | Prothrombin Time (PT) | Coagulation Assay | No alteration |

| This compound | Activated Partial Thromboplastin Time (aPTT) | Coagulation Assay | Prolonged |

Key Biological Activities and Experimental Protocols

Anti-diabetic Activity

This compound has demonstrated notable anti-diabetic properties, primarily through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway, and by promoting glucose transport.

-

Reagents and Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol).

-

Procedure: a. The reaction is initiated by adding PTP1B to a solution containing various concentrations of this compound (or chrysophanol) and pNPP in a 96-well plate. b. The plate is incubated at 37°C for a specified time (e.g., 30 minutes). c. The reaction is terminated by the addition of a stop solution (e.g., 1 M NaOH). d. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader. e. The concentration of the compound that inhibits 50% of PTP1B activity (IC₅₀) is calculated.

-

Cell Culture: L6 rat myoblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they differentiate into myotubes.

-

Procedure: a. Differentiated L6 myotubes are serum-starved for a period (e.g., 3 hours) to establish a basal state. b. The cells are then incubated with various concentrations of this compound in the presence or absence of insulin. c. Radiolabeled 2-deoxy-D-[³H]glucose is added, and the cells are incubated for a short period (e.g., 10 minutes) to allow for glucose uptake. d. The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS). e. The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.

Antiplatelet and Anticoagulant Activity

This compound has been shown to possess potent antiplatelet and anticoagulant effects, suggesting its potential in the prevention of thrombosis.

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood collected in sodium citrate.

-

Procedure: a. PRP is placed in an aggregometer cuvette and stirred at 37°C. b. A baseline is established, after which a platelet agonist (e.g., collagen or thrombin) is added to induce aggregation.[3][4][5] c. The change in light transmittance through the PRP suspension is monitored over time as platelets aggregate. d. To test the inhibitory effect, PRP is pre-incubated with various concentrations of this compound before the addition of the agonist.[6] e. The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence and absence of the compound.

-

Sample Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood.[7][8][9][10][11]

-

PT Assay: a. PPP is incubated at 37°C.[8][9][10] b. A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma.[7][10] c. The time taken for a fibrin clot to form is measured.[7][8][9][10]

-

aPTT Assay: a. PPP is incubated at 37°C with a contact activator (e.g., kaolin or silica) and a phospholipid substitute (cephalin).[12][13][14][15][16] b. Calcium chloride is then added to initiate clotting.[12][13][14] c. The time to clot formation is recorded.[12][13][14][15][16]

Anti-inflammatory Activity

Chrysophanol, the aglycone of this compound, exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[17][18][19]

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

-

Procedure: a. Macrophages are seeded in multi-well plates and allowed to adhere. b. The cells are pre-treated with various concentrations of chrysophanol for a period (e.g., 1 hour). c. Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS). d. After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. e. The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]

Anticancer Activity

Chrysophanol has been demonstrated to inhibit the proliferation and induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.[20][21][22][23]

-

Cell Culture: Cancer cell lines (e.g., breast cancer cells MCF-7, MDA-MB-231) are cultured in an appropriate medium.

-

Procedure: a. Cells are seeded in a 96-well plate and allowed to attach overnight. b. The cells are then treated with a range of concentrations of chrysophanol for a specified duration (e.g., 24, 48, or 72 hours). c. After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours (e.g., 4 hours). d. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. e. A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals. f. The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Cell viability is expressed as a percentage of the untreated control.

Antimicrobial Activity

Chrysophanol has shown activity against various microbial strains.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[24][25][26][27][28]

-

Procedure: a. A serial two-fold dilution of chrysophanol is prepared in a 96-well microtiter plate containing broth.[24][26][27][28] b. Each well is then inoculated with the standardized microbial suspension.[24][26][27][28] c. The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[24][26][27] d. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[24][27][28]

Anti-Hepatitis B Virus (HBV) Activity

This compound has been reported to have significant anti-HBV activities.

-

Cell Culture: The HepG2.2.15 cell line, which stably expresses HBV, is cultured in a suitable medium.[29][30][31][32][33]

-

Procedure: a. HepG2.2.15 cells are seeded in multi-well plates. b. The cells are treated with various concentrations of this compound for a defined period. c. The cell culture supernatant is collected to measure the levels of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) using ELISA.[30][32] d. Intracellular HBV DNA replication can be assessed by extracting DNA from the cells and quantifying HBV DNA levels using real-time PCR.[30][32]

Signaling Pathways and Mechanisms of Action

This compound and its aglycone, chrysophanol, exert their biological effects by modulating several key signaling pathways.

Insulin Signaling Pathway

This compound enhances insulin sensitivity by inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor. By inhibiting PTP1B, this compound promotes the phosphorylation of the insulin receptor and its downstream signaling components, such as IRS-1, PI3K, and Akt, ultimately leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake.[1]

NF-κB Signaling Pathway in Inflammation and Cancer

Chrysophanol has been shown to suppress the activation of the NF-κB pathway.[17][18][19][20][21][22][23][34] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Chrysophanol inhibits the phosphorylation of IκB, thereby preventing NF-κB activation. This mechanism underlies its anti-inflammatory and some of its anticancer effects, such as inducing apoptosis in breast cancer cells.[20][21][22][23]

EGFR/mTOR Signaling Pathway in Cancer

In certain cancers, such as colon cancer, chrysophanol has been found to inhibit the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) signaling pathway.[35][36][37][38][39][40] Activation of EGFR leads to the activation of downstream pathways, including the PI3K/Akt/mTOR cascade, which promotes cell proliferation, growth, and survival. Chrysophanol can inhibit the phosphorylation of EGFR, thereby suppressing the activation of Akt and mTOR and leading to the inhibition of cancer cell proliferation.[35]

OGN/mTOR and NF2 Signaling Pathways in Meningioma

In malignant meningioma cells, chrysophanol has been shown to inhibit the Osteoglycin (OGN)/mTOR signaling pathway while activating the Neurofibromin 2 (NF2) tumor suppressor pathway.[41][42] OGN promotes meningioma development by downregulating NF2 and activating mTOR. Chrysophanol reverses this by reducing OGN and phosphorylated mTOR levels, leading to increased NF2 expression and subsequent inhibition of cell viability and proliferation.[41][42]

Conclusion

This compound and its aglycone, chrysophanol, are multifaceted natural compounds with a wide array of biological activities that hold significant therapeutic promise. Their effects on metabolic regulation, hemostasis, inflammation, microbial growth, and cancer cell proliferation are substantiated by a growing body of scientific evidence. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as insulin signaling, NF-κB, EGFR/mTOR, and OGN/mTOR/NF2, provides a solid foundation for further preclinical and clinical investigations. This technical guide serves as a resource for researchers and drug development professionals to understand the current landscape of this compound research and to design future studies aimed at harnessing its full therapeutic potential.

References

- 1. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatotoxicity and mechanism study of chrysophanol-8-O-glucoside in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Frontiers | Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway [frontiersin.org]

- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 8. atlas-medical.com [atlas-medical.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 11. biolabo.fr [biolabo.fr]

- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 13. linear.es [linear.es]

- 14. atlas-medical.com [atlas-medical.com]

- 15. ecat.nl [ecat.nl]

- 16. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]

- 17. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro [frontiersin.org]

- 20. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - ProQuest [proquest.com]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. bio.libretexts.org [bio.libretexts.org]

- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 29. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 32. e-century.us [e-century.us]

- 33. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Chrysophanic acid blocks proliferation of colon cancer cells by inhibiting EGFR/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 42. tandfonline.com [tandfonline.com]

The Pharmacological Potential of Chrysophanein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophanein, also known as Chrysophanol-8-O-β-D-glucopyranoside, is a naturally occurring anthraquinone glycoside found in various medicinal plants, most notably in the rhizome of Rhubarb (Rheum species). It is the glycoside form of chrysophanol. This compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, positioning it as a promising candidate for drug discovery and development. Traditional medicine has long utilized plants containing this compound for their therapeutic properties, and modern research is now elucidating the molecular mechanisms underpinning these effects. This technical guide provides a comprehensive overview of the pharmacological potential of this compound, focusing on its anti-inflammatory, neuroprotective, anticancer, anti-diabetic, and anti-platelet activities. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development efforts.

Pharmacological Activities

Anti-inflammatory and Immunomodulatory Effects

This compound and its aglycone, chrysophanol, have demonstrated potent anti-inflammatory effects across various experimental models. The primary mechanism involves the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

In models of ulcerative colitis, chrysophanol administration has been shown to ameliorate clinical symptoms such as body weight loss and colon shortening.[1] It achieves this by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as downregulating the expression of cyclooxygenase-2 (COX-2).[1][2] This suppression of inflammatory mediators is directly linked to the inhibition of NF-κB activation. Chrysophanol prevents the degradation of the inhibitory subunit IκB-α, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1][3] Furthermore, it has been observed to suppress the phosphorylation of MAPK pathway components, including ERK, p38, and JNK.[3]

References

Chrysophanein in Traditional Medicine: A Technical Guide for Modern Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophanein, more commonly known as chrysophanol or chrysophanic acid, is a naturally occurring anthraquinone with a long and storied history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM), Ayurveda, and Korean Medicine.[1][2][3] Historically utilized for its purported anti-inflammatory, purgative, and antimicrobial properties, chrysophanol has emerged as a molecule of significant interest for modern scientific investigation.[1][4] This technical guide provides a comprehensive overview of chrysophanol's role in traditional medicine, supported by a detailed exploration of its pharmacological activities, underlying molecular mechanisms, and relevant experimental protocols to facilitate further research and drug development.

Traditional Uses of this compound-Containing Plants

Chrysophanol is a key bioactive constituent in several medicinal plants, most notably various species of Rhubarb (Rheum spp.), as well as in some Aloe and Senna species.[1][4] In traditional practices, these plants have been employed to treat a wide array of ailments.

In Traditional Chinese Medicine, rhubarb (known as "Da Huang") is used to "clear heat and purge accumulations," treating conditions such as high fever, constipation, and abdominal pain.[1] Ayurvedic medicine has utilized chrysophanol-containing plants for their laxative and skin-healing properties.[4] Traditional Korean medicine also recognizes the therapeutic potential of chrysophanol for various inflammatory conditions.[1][2]

Specific traditional applications include:

-

Dermatological Conditions: Topically applied ointments containing chrysophanol have been used for skin diseases like psoriasis, eczema, and fungal infections.[4]

-

Gastrointestinal Disorders: Internally, it has been used as a laxative to support digestive health and detoxification.[4][5][6]

-

Inflammatory Ailments: Various traditional formulations have been used to address inflammatory conditions.[1][3]

-

Infections: Its antimicrobial properties have been leveraged to treat bacterial and fungal infections.[7][8]

Pharmacological Activities and Molecular Mechanisms

Modern scientific research has begun to validate many of the traditional uses of chrysophanol and has uncovered a multitude of pharmacological activities. These activities are underpinned by the molecule's ability to modulate key cellular signaling pathways.

Anticancer Activity

Chrysophanol has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and invasion.[9][10][11]

Signaling Pathways Involved:

-

NF-κB Pathway: Chrysophanol has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. It achieves this by decreasing the phosphorylation of IκB and the p65 subunit, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[9]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival, is another target of chrysophanol. It has been observed to modulate the phosphorylation of key MAPK members such as ERK1/2, JNK, and p38.[4][12]

-

mTOR Pathway: Chrysophanol can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is often hyperactivated in cancer. It has been shown to decrease the phosphorylation of mTOR and its downstream effector p70S6K.[6][7][13]

-

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is involved in cell proliferation and differentiation, is also modulated by chrysophanol.[3][14][15]

Logical Relationship of Chrysophanol's Anticancer Action

Caption: Chrysophanol's multi-target approach to cancer therapy.

Anti-inflammatory Activity

Chrysophanol exerts potent anti-inflammatory effects, which substantiates its traditional use in treating inflammatory conditions.[1][15] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][15]

Signaling Pathways Involved:

-

NF-κB Pathway: Similar to its role in cancer, the inhibition of the NF-κB pathway is a primary mechanism for chrysophanol's anti-inflammatory action. By preventing the activation of NF-κB, it suppresses the transcription of numerous inflammatory genes.[16][17][18]

-

MAPK Pathway: Chrysophanol also modulates the MAPK pathway in inflammatory contexts, reducing the activation of key kinases involved in the inflammatory response.[18][19]

NF-κB Signaling Pathway Inhibition by Chrysophanol

Caption: Chrysophanol blocks inflammatory gene expression via NF-κB.

Antimicrobial Activity

Traditional use of chrysophanol for skin infections is supported by studies demonstrating its activity against a range of bacteria and fungi.[7][8] The exact mechanisms of its antimicrobial action are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on chrysophanol.

Table 1: In Vitro Anticancer Activity of Chrysophanol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A375 | Melanoma | Not specified, dose-dependent effects observed at 20-100 µM | 24 | [4] |

| A2058 | Melanoma | Not specified, dose-dependent effects observed at 20-100 µM | 24 | [4] |

| MCF-7 | Breast Cancer | Dose-dependent inhibition at 5, 10, 20 µM | 48 | [9] |

| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition at 5, 10, 20 µM | 48 | [9] |

| CAL-27 | Oral Squamous Cell Carcinoma | 230.6 | 24 | |

| 177.6 | 48 | |||

| 152.1 | 72 | |||

| Ca9-22 | Oral Squamous Cell Carcinoma | 227.1 | 24 | |

| 169.3 | 48 | |||

| 154.4 | 72 | |||

| U251 | Glioma | Dose-dependent inhibition, significant effects at 20, 50, 100 µM | 48 | [10] |

| SHG-44 | Glioma | Dose-dependent inhibition, significant effects at 20, 50, 100 µM | 48 | [10] |

| SNU-C5 | Colon Cancer | Preferential inhibition, significant effects at 80 and 120 µM | Not specified |

Table 2: Anti-inflammatory and Antimicrobial Activity of Chrysophanol

| Activity | Assay | Result | Reference |

| Anti-inflammatory | In vitro protein denaturation | IC50: 63.50 ± 2.19 µg/ml | [1] |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) vs. Streptococcus suis | 1.98 µg/mL | |

| Antimicrobial | Zone of inhibition vs. P. aeruginosa | 19.3 mm | [20] |

| Antimicrobial | Zone of inhibition vs. E. coli | 22.3 mm (crude acetone extract) | [20] |

Table 3: Traditional Dosages of Rhubarb Root

| Preparation | Dosage | Use | Reference |

| Tea Infusion | 1-2 g of coarsely powdered root in 150 ml boiling water | Laxative | |

| Dried/Powdered | 0.5 g | Astringent (for diarrhea) | [6] |

| Dried/Powdered | 3 g+ | Laxative/Purgative | [6] |

| Tincture (1:3 at 25%) | 1-6 ml daily | Varies | [6] |

| Dried Extract | 20-50 mg/kg daily | General (clinical trials) | [2] |

Experimental Protocols

The following are generalized protocols for key experiments used in chrysophanol research, based on methodologies reported in the cited literature.

Extraction and Isolation of Chrysophanol from Rheum palmatum

This protocol outlines a common method for extracting chrysophanol.

Experimental Workflow for Chrysophanol Extraction

Caption: A typical workflow for chrysophanol extraction.

Methodology:

-

Maceration and Extraction:

-

Solvent Partitioning:

-

The resulting ethanol extract is concentrated under reduced pressure.

-

The concentrated extract is then partitioned with a non-polar solvent like chloroform to separate the free anthraquinones, including chrysophanol.[22]

-

-

Purification:

-

The chloroform fraction is further purified using chromatographic techniques, such as silica gel column chromatography.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing chrysophanol.

-

The chrysophanol-rich fractions are combined and the solvent is evaporated to yield purified chrysophanol. Purity can be confirmed by HPLC and structural elucidation by NMR and mass spectrometry.

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of chrysophanol on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Treatment:

-

The cell culture medium is replaced with fresh medium containing various concentrations of chrysophanol. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

The absorbance is read at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control.

-

Apoptosis (Annexin V-FITC/PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment:

-

Cells are treated with chrysophanol at the desired concentrations for the specified time.

-

-

Cell Harvesting:

-

Staining:

-

Incubation:

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry. FITC fluorescence (indicating Annexin V binding to early apoptotic cells) and PI fluorescence (indicating late apoptotic/necrotic cells) are measured.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to measure the expression and phosphorylation status of proteins in signaling pathways like NF-κB and MAPK.

Methodology:

-

Protein Extraction:

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Blocking and Antibody Incubation:

-

The membrane is blocked with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκB, IκB, β-actin).

-

-

Secondary Antibody and Detection:

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Future Directions and Conclusion

Chrysophanol stands as a compelling example of a traditional medicine compound with significant potential for modern therapeutic applications. Its diverse pharmacological activities, particularly in the realms of oncology and inflammation, are well-supported by preclinical evidence.

For drug development professionals, chrysophanol offers a promising scaffold for the development of novel therapeutics. Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: Comprehensive in vivo studies are necessary to determine the bioavailability, metabolic fate, and safety profile of chrysophanol.

-

Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human therapies.

-

Synergistic Combinations: Investigating the synergistic effects of chrysophanol with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment regimens.

-

Derivative Synthesis: Medicinal chemistry efforts to synthesize more potent and selective derivatives of chrysophanol could enhance its therapeutic index.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 11. origene.com [origene.com]

- 12. mdpi.com [mdpi.com]

- 13. Chrysophanol Protects Against Acute Heart Failure by Inhibiting JNK1/2 Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. kumc.edu [kumc.edu]

- 19. CN101698638A - Method for extracting highly purified chrysophanic acid from roots and stems of rhubarb - Google Patents [patents.google.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. protocols.io [protocols.io]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 26. researchgate.net [researchgate.net]

- 27. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

A Comprehensive Review of Chrysophanein Research for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophanein, a naturally occurring anthraquinone glycoside, is the 1-O-β-D-glucopyranoside of chrysophanol. While its aglycone, chrysophanol, has been extensively studied for its diverse pharmacological activities, research on this compound itself is comparatively limited. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological activities, mechanisms of action, and relevant experimental data to support its potential in drug development.

Chemical Structure and Properties

This compound is structurally characterized by a chrysophanol core linked to a glucose molecule at the C-1 hydroxyl group. This glycosylation significantly alters its physicochemical properties, such as solubility and bioavailability, compared to its aglycone.

Synonyms: Chrysophanol-1-O-β-D-glucoside, Chrysophanol 1-o-glucoside, Chrysophanol-8-O-β-D-glucopyranoside (Note: While both 1-O and 8-O glucosides exist, "this compound" typically refers to the 1-O-glucoside. Research on the 8-O-glucoside is also included where specified).

Biological Activities and Quantitative Data

While a substantial body of research exists for chrysophanol, quantitative data for this compound's biological activities are sparse. The available data are summarized below.

| Biological Activity | Target/Assay | Test System | IC50 / ED50 | Reference |

| Anti-diabetic | Tyrosine Phosphatase 1B (PTP1B) Inhibition | In vitro enzyme assay | IC50: 18.34 ± 0.29 µM | [1] |

| Anti-diabetic | Glucose Transport Activation | Differentiated L6 rat myotubes | ED50: 59.38 ± 0.66 µM | [1] |

| Hepatotoxicity | Cell Viability | L-02 hepatocytes | Strong hepatotoxicity observed |

Note: The majority of published research focuses on chrysophanol. While these studies provide valuable insights into the potential activities of the anthraquinone core, direct extrapolation of quantitative data to this compound is not scientifically valid due to differences in cellular uptake, metabolism, and target interaction conferred by the glucose moiety.

Experimental Protocols

Detailed experimental protocols specifically for this compound are limited in the publicly available literature. However, based on studies of its aglycone and related glycosides, the following methodologies are relevant.

Hepatotoxicity Assessment in L-02 Hepatocytes

-

Cell Culture: Human L-02 hepatocytes are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of chrysophanol-8-O-glucoside.

-

Endpoint Assays:

-

LDH Leakage: Lactate dehydrogenase (LDH) released into the culture medium is measured to assess membrane integrity.

-

ROS Production: Intracellular reactive oxygen species (ROS) levels are determined using fluorescent probes like DCFH-DA.

-

GSH Levels: Reduced glutathione (GSH) content is measured as an indicator of oxidative stress.

-

Mitochondrial Membrane Potential (MMP): MMP is assessed using fluorescent dyes like JC-1 or Rhodamine 123.

-

Anti-diabetic Activity in L6 Rat Myotubes[1]

-

Cell Differentiation: L6 rat myoblasts are differentiated into myotubes by culturing in a low-serum medium.

-

Glucose Transport Assay: Differentiated myotubes are treated with chrysophanol-8-O-beta-D-glucopyranoside, and glucose uptake is measured using a fluorescently labeled glucose analog (e.g., 2-NBDG).[1]

-

Western Blot Analysis:

-

Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay: The inhibitory effect of this compound on PTP1B is measured using an in vitro enzymatic assay.[1]

Signaling Pathways

The signaling pathways modulated by this compound are not well-elucidated. However, the known pathways affected by its aglycone, chrysophanol, provide a logical starting point for future investigation. It is hypothesized that this compound, after potential deglycosylation in vivo or at the cellular level, may exert its effects through similar mechanisms.

Potential Signaling Pathways Modulated by this compound (Inferred from Chrysophanol)

-

EGFR/mTOR Pathway: Chrysophanol has been shown to inhibit the epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (mTOR) pathway, which is crucial in cancer cell proliferation.[1]

-

NF-κB Signaling Pathway: Chrysophanol can suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. This suggests potential anti-inflammatory activity for this compound.

-

Ca2+/EGFR-PLCγ Pathway: In the context of neuroprotection, chrysophanol has been found to modulate the Ca2+/EGFR-PLCγ pathway.

The following diagram illustrates the potential mechanism of action of the aglycone, chrysophanol, on the EGFR/mTOR signaling pathway.

Conclusion and Future Directions

The current body of research on this compound is in its nascent stages. While the known activities of its aglycone, chrysophanol, suggest a promising therapeutic potential, there is a critical need for dedicated studies on the glycoside itself. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 or EC50 values of this compound in a wide range of assays for anticancer, anti-inflammatory, and neuroprotective activities.

-

Comparative Studies: Directly comparing the in vitro and in vivo efficacy and potency of this compound with chrysophanol to understand the role of glycosylation.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.

-

Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

A deeper understanding of this compound's unique pharmacological profile will be instrumental in unlocking its potential for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Extraction of Chrysophanein from Aloe hijazensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophanein, an anthraquinone glycoside, has been identified as a constituent of Aloe hijazensis, a plant species native to the Arabian Peninsula.[1][2][3] Anthraquinones from various Aloe species are recognized for their diverse biological activities, making them of significant interest for therapeutic research and drug development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the roots of Aloe hijazensis. The described methods are based on established phytochemical extraction techniques for anthraquinones from plant matrices. Additionally, potential signaling pathways influenced by related anthraquinones are illustrated to provide a basis for further pharmacological investigation.

Introduction

Aloe hijazensis, a succulent plant species, has been shown to contain a variety of bioactive compounds, including several anthraquinones.[1][2][3] Among these is this compound (chrysophanol-8-O-β-D-glucopyranoside), a compound that, like other anthraquinones, holds potential for various pharmacological applications. The extraction and purification of such compounds are crucial first steps in drug discovery and development, enabling detailed study of their biological activities. This protocol outlines a comprehensive methodology for the isolation of this compound from the roots of Aloe hijazensis, the plant part in which it has been identified.[1][3]

Materials and Equipment

2.1. Plant Material

-

Dried and powdered roots of Aloe hijazensis.

2.2. Solvents and Reagents (Analytical or HPLC Grade)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Chloroform (CHCl₃)

-

Distilled water (H₂O)

-

Silica gel (60 Å, 70-230 mesh) for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

This compound analytical standard

-

Sulfuric acid (for visualization)

-

Anhydrous sodium sulfate (Na₂SO₄)

2.3. Equipment

-

Grinder or mill

-

Soxhlet extractor or ultrasonic bath

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector

-

Thin-Layer Chromatography (TLC) chamber and sprayer

-

UV lamp (254 nm and 366 nm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Lyophilizer or vacuum oven

Experimental Protocols

3.1. Preparation of Plant Material

-

Thoroughly wash the freshly collected roots of Aloe hijazensis with distilled water to remove any soil and debris.

-

Air-dry the roots in a well-ventilated area, protected from direct sunlight, for 7-10 days, or until they are brittle.

-

Grind the dried roots into a fine powder using a grinder or mill.

-

Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

3.2. Extraction of Crude Anthraquinones

This protocol describes two common methods for extraction.

Method A: Maceration

-

Soak 100 g of the powdered Aloe hijazensis root in 500 mL of methanol in a sealed container.

-

Agitate the mixture periodically and allow it to stand for 72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with the plant residue two more times using fresh methanol.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous residue.

Method B: Ultrasonic-Assisted Extraction (UAE)

-

Combine 100 g of the powdered Aloe hijazensis root with 500 mL of 80% ethanol in a large beaker.

-

Place the beaker in an ultrasonic bath and sonicate for 30 minutes at 50°C.

-

Filter the mixture to separate the extract from the plant material.

-

Repeat the sonication and filtration steps twice more with fresh solvent.

-

Pool the filtrates and remove the solvent using a rotary evaporator to yield the crude extract.

3.3. Fractionation of the Crude Extract

-

Suspend the dried crude extract (approximately 10-15 g) in 200 mL of distilled water.

-

Transfer the suspension to a separatory funnel.

-

Perform liquid-liquid partitioning by extracting the aqueous suspension sequentially with n-hexane (3 x 200 mL), chloroform (3 x 200 mL), and finally ethyl acetate (3 x 200 mL).

-

Collect each solvent fraction separately. This compound is expected to be enriched in the more polar fractions, particularly the ethyl acetate fraction.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness. This fraction will be used for further purification.

3.4. Purification of this compound by Column Chromatography

-

Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the silica gel with the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

-

n-hexane (100%)

-

n-hexane:EtOAc (9:1, 8:2, 7:3, 1:1, v/v)

-

EtOAc (100%)

-

EtOAc:MeOH (9:1, v/v)

-

-

Collect the eluate in fractions of 10-20 mL.

-